
3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% (3MPP) is an organic compound with a molecular formula of C7H8N2O. It is a colorless, odorless solid with a melting point of 160-162°C. 3MPP is a versatile chemical and has been used in a variety of applications, including as a pharmaceutical intermediate, a catalyst in organic synthesis, and a reagent in analytical chemistry.
Mécanisme D'action
3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% acts as a nucleophile in many organic reactions. It can act as a leaving group in substitution reactions, as an electrophile in electrophilic aromatic substitution reactions, and as a nucleophile in nucleophilic aromatic substitution reactions. Additionally, 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% can act as a catalyst in the formation of various heterocycles, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,3,4-triazoles.
Biochemical and Physiological Effects
3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% has not been extensively studied for its biochemical and physiological effects. However, it is known to be a weak inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 can lead to reduced inflammation and pain. Additionally, 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% has been found to have an anticonvulsant effect in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% in lab experiments include its low cost, its availability in a variety of forms, and its versatility in organic synthesis. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safer to use than other compounds. The limitations of using 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% in lab experiments include its low solubility in water and its low boiling point, which can make it difficult to use in certain reactions.
Orientations Futures
Future research on 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% could focus on its potential therapeutic applications, such as its ability to inhibit COX-2 and its anticonvulsant effects. Additionally, further research could focus on its use as a catalyst in organic synthesis, as well as its potential use in the synthesis of polymers, such as polyurethanes and polyamides. Additionally, research could focus on improving the synthesis methods for 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98%, such as developing a method that yields a higher yield of product. Finally, research could focus on the safety and toxicity of 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98%, as it is not well-studied in this regard.
Méthodes De Synthèse
3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% can be synthesized by a number of methods, including the reaction of pyridine with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This method results in a yield of approximately 90%. Additionally, 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% can be synthesized from the reaction of pyridine with ethyl acetoacetate in the presence of an alkaline catalyst, such as sodium hydroxide or potassium hydroxide. This method results in a yield of approximately 95%.
Applications De Recherche Scientifique
3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% has been used for a number of scientific research applications, including as a reagent in organic synthesis, as a catalyst in organic synthesis, and as a pharmaceutical intermediate. It has also been used in the synthesis of a number of compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,3,4-triazoles. Additionally, 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% has been used in the synthesis of polymers, such as polyurethanes and polyamides.
Propriétés
IUPAC Name |
5-methyl-2-pyridin-4-yl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-6-9(13)12(11-7)8-2-4-10-5-3-8/h2-6,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEGKXVFMGJFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

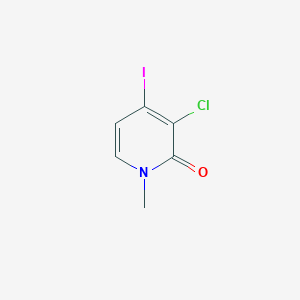
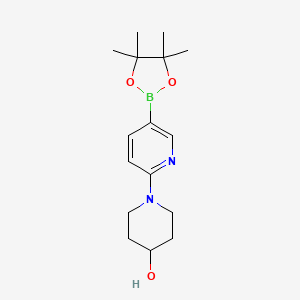
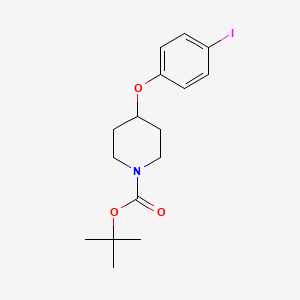

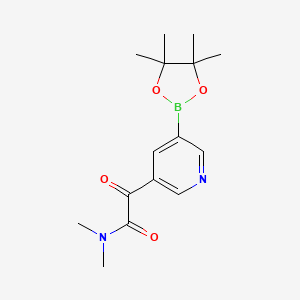
![[(1R,3R)-3-Aminocyclohexyl]methanol hydrochloride](/img/structure/B6334442.png)
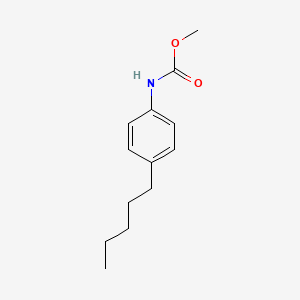

![(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride](/img/structure/B6334469.png)
![6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6334470.png)

![(1R,2R,3R,5R)-Ethyl-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6334496.png)

![(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B6334513.png)